

The Custirsen-Clusterin Correlation: A Comparative Guide to Efficacy

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Compound of Interest

Compound Name: *Custirsen*
Cat. No.: *B15568833*

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An in-depth analysis of the relationship between clusterin levels and the therapeutic efficacy of **Custirsen** (OGX-011), an antisense oligonucleotide targeting clusterin, reveals a complex interplay that has been explored in numerous preclinical and clinical studies. While initial findings suggested a strong correlation between high clusterin levels and **Custirsen**'s potential to improve outcomes, definitive Phase III trials in metastatic castration-resistant prostate cancer (mCRPC) did not confirm a statistically significant survival benefit in the overall patient population. However, subgroup analyses from these and earlier studies provide compelling evidence that on-treatment reduction of serum clusterin may be a predictive biomarker for a subset of patients.

Custirsen is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a cytoprotective chaperone protein that is overexpressed in various cancers and is associated with treatment resistance and poor prognosis.^{[1][2]} The rationale for targeting clusterin is to sensitize cancer cells to the cytotoxic effects of chemotherapy and other anti-cancer agents. This guide provides a comprehensive comparison of **Custirsen**'s performance relative to clusterin levels, supported by experimental data from key clinical trials.

Quantitative Analysis of Custirsen Efficacy by Clusterin Levels

The following tables summarize the key findings from clinical trials evaluating the correlation between serum clusterin (sCLU) levels and overall survival (OS) in patients treated with **Custirsen** in combination with chemotherapy.

Table 1: Phase II Trial in a Second-Line Setting for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Patient Subgroup (by on-treatment sCLU levels)	Treatment Arm	Median Overall Survival (months)	p-value
Low sCLU	Custirsen + Mitoxantrone/Predniso ne (MPC)	15.1	<0.05 (compared to high sCLU)
High sCLU	Custirsen + Mitoxantrone/Predniso ne (MPC)	6.2	
Low sCLU	Custirsen + Docetaxel/Prednisone (DPC)	17.0	<0.05 (compared to high sCLU)
High sCLU	Custirsen + Docetaxel/Prednisone (DPC)	12.1	
Data from a randomized Phase II trial in patients with mCRPC progressing after first-line docetaxel.[3][4]			

Table 2: Phase II Trial in Non-Small Cell Lung Cancer (NSCLC)

Patient Subgroup (by on-treatment sCLU levels)	Treatment Arm	Median Overall Survival (months)	p-value
≤38 µg/ml (median)	Custirsen + Gemcitabine/Platinum	27.1	0.02
>38 µg/ml (median)	Custirsen + Gemcitabine/Platinum	16.1	
Data from a single-arm Phase I/II study in chemotherapy-naïve advanced NSCLC.[5] [6]			

Table 3: Phase III SYNERGY Trial in First-Line Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Treatment Arm	Median Overall Survival (months)	Hazard Ratio (95% CI)	p-value
Custirsen + Docetaxel/Prednisone	23.4	0.93 (0.79–1.10)	0.415
Docetaxel/Prednisone	22.0		
Primary analysis of the intent-to-treat population.[7][8]			

Table 4: Phase III AFFINITY Trial in Second-Line Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Treatment Arm	Median Overall Survival (months)	Hazard Ratio (95% CI)	p-value
Custirsen + Cabazitaxel/Prednisone	14.1	0.95 (0.80–1.12)	0.53
Cabazitaxel/Prednisone	13.4		
Primary analysis of the intent-to-treat population. A meta-analysis of three randomized controlled trials, including SYNERGY and AFFINITY, found no significant improvement in overall survival with the addition of Custirsen. [9]			

Experimental Protocols

Measurement of Serum Clusterin Levels

In several of the key clinical trials, including the Phase II study by Saad et al., serum clusterin levels were measured using a solid-phase enzyme-linked immunosorbent assay (ELISA).[\[7\]](#)
[\[10\]](#)

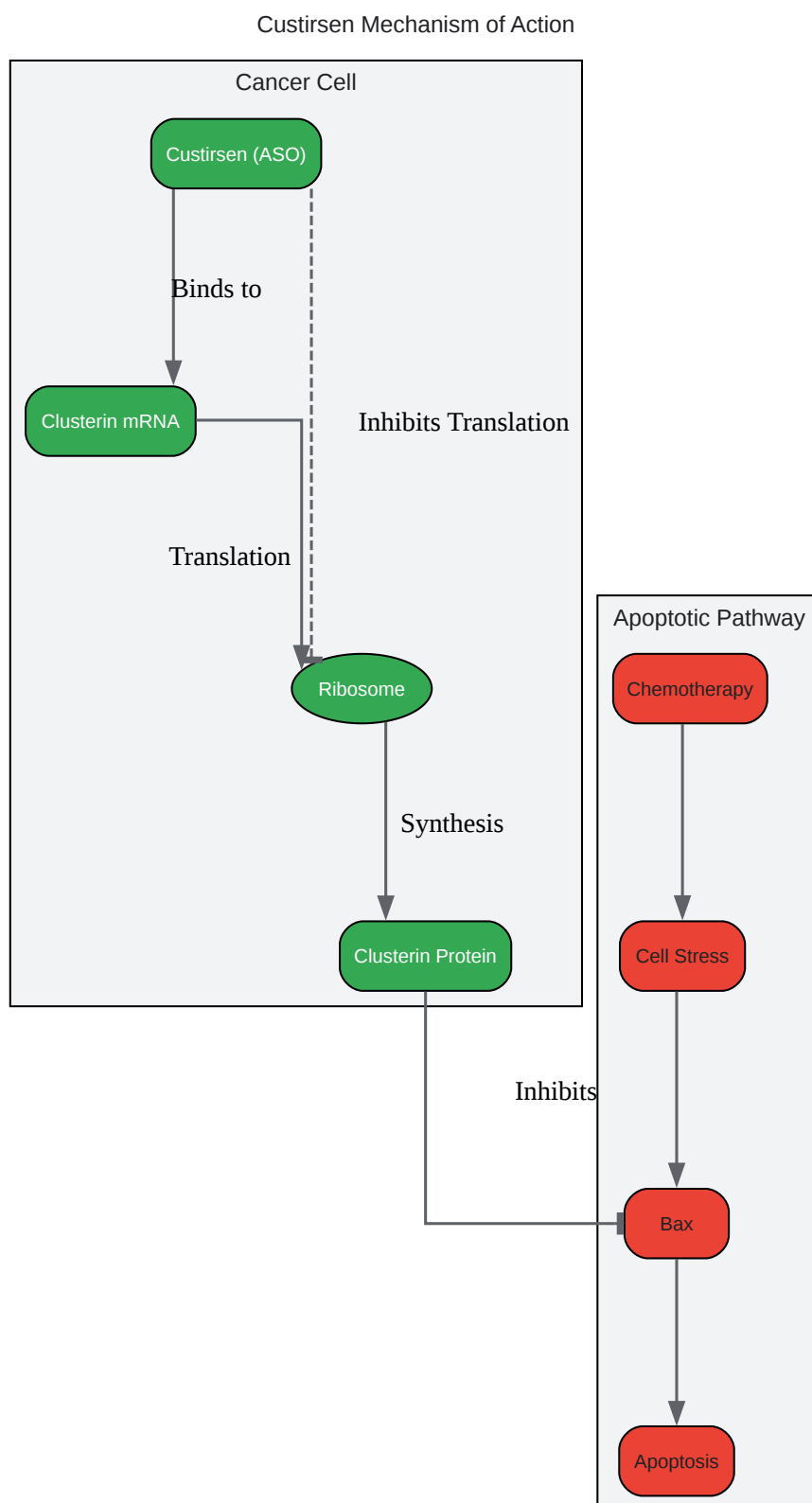
Protocol: BioVendor Clusterin ELISA

- **Sample Collection and Preparation:** Serum samples were collected from patients at baseline and on day 1 of each treatment cycle.[\[7\]](#)[\[10\]](#)
- **Assay Principle:** The assay is a solid-phase sandwich ELISA. A monoclonal antibody specific for human clusterin is pre-coated onto microplate wells.

- Procedure:
 - Patient serum samples, standards, and controls are pipetted into the wells.
 - Clusterin present in the sample binds to the immobilized antibody.
 - After washing, a biotin-conjugated polyclonal antibody specific for human clusterin is added.
 - Following another wash, streptavidin-HRP is added, which binds to the biotinylated antibody.
 - A substrate solution is then added, and the color development is proportional to the amount of bound clusterin.
 - The reaction is stopped, and the absorbance is measured at a specific wavelength.
 - The concentration of clusterin in the samples is determined by comparing the optical density of the samples to the standard curve.[\[11\]](#)

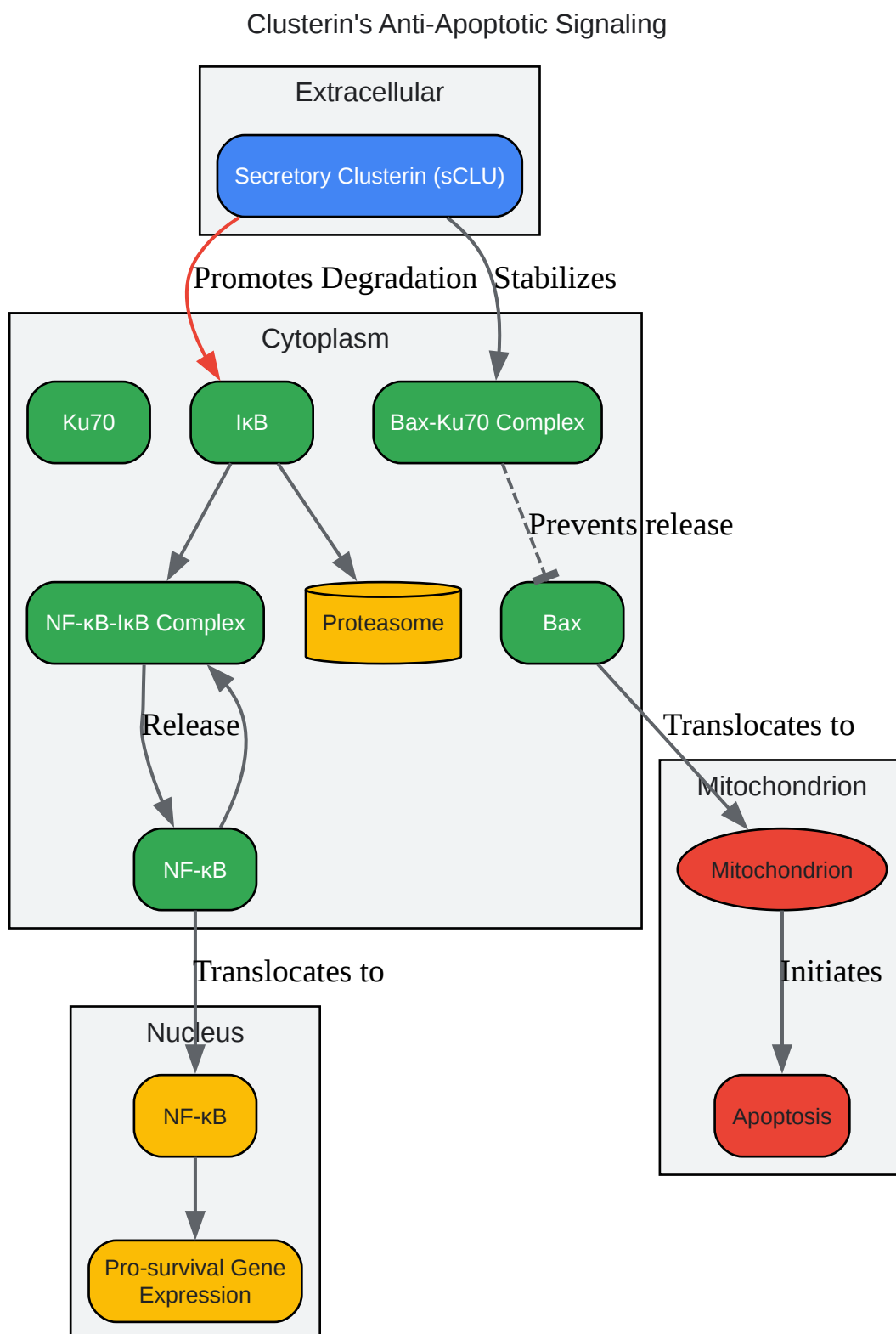
Visualizing the Mechanism and Workflow

To better understand the biological rationale and the experimental approach, the following diagrams illustrate the key pathways and processes.



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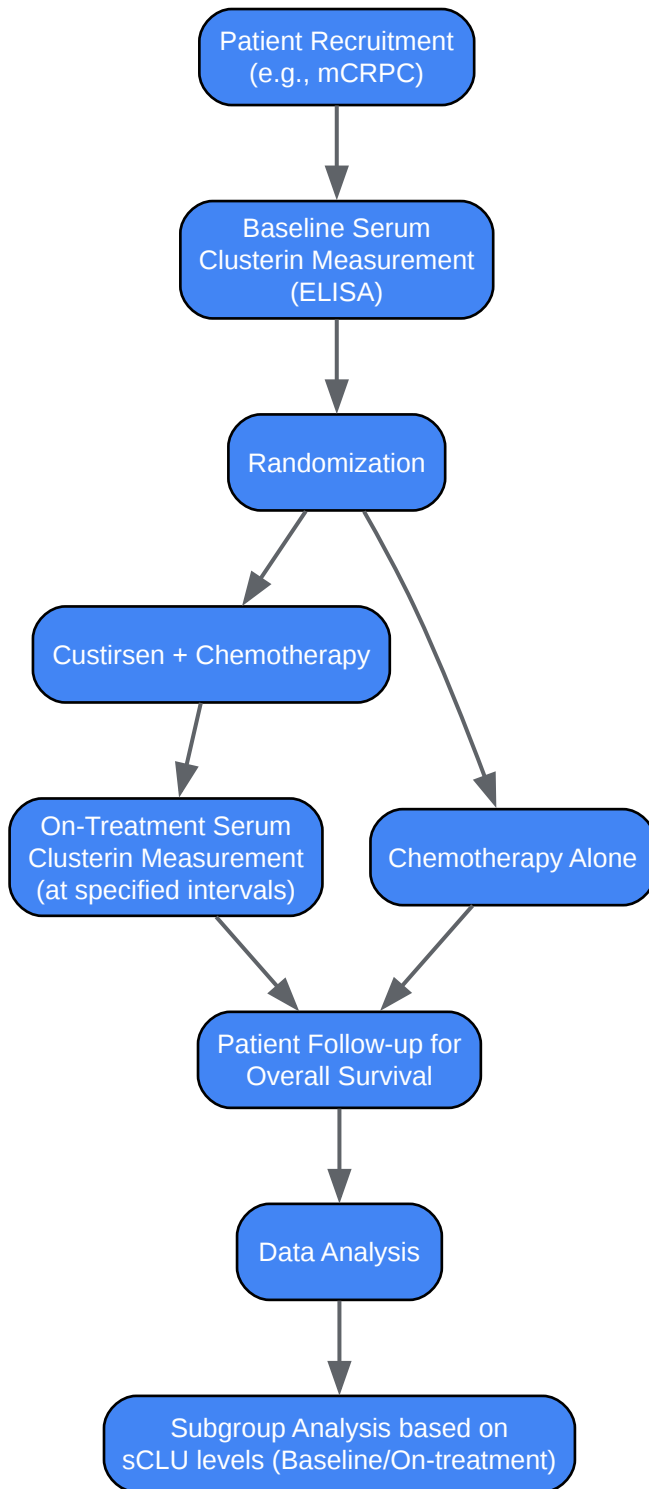
Caption: Mechanism of **Custirsen** in inhibiting clusterin and promoting apoptosis.



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Caption: Clusterin's role in inhibiting apoptosis via Bax and activating NF-κB.

Clinical Trial Workflow for Custirsen Efficacy Assessment

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References

- 1. Potential use of custirsen to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Custirsen (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction in serum clusterin is a potential therapeutic biomarker in patients with castration-resistant prostate cancer treated with custirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized phase II trial of Custirsen (OGX-011) in combination with docetaxel or mitoxantrone as second-line therapy in patients with metastatic castrate-resistant prostate cancer progressing after first-line docetaxel: CUOG trial P-06c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of clusterin domain involved in NF-kappaB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I/II trial of custirsen (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Custirsen in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mcgill.ca [mcgill.ca]
- 11. Reduction in serum clusterin is a potential therapeutic biomarker in patients with castration-resistant prostate cancer treated with custirsen - PMC [pmc.ncbi.nlm.nih.gov]
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